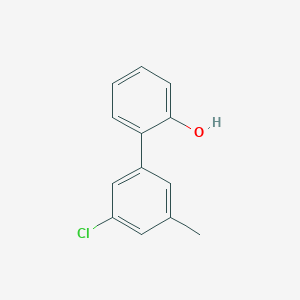

2-(3-Chloro-5-methylphenyl)phenol

Descripción

Propiedades

IUPAC Name |

2-(3-chloro-5-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-9-6-10(8-11(14)7-9)12-4-2-3-5-13(12)15/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUOQTBREUHNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683510 | |

| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-05-3 | |

| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(3-Chloro-5-methylphenyl)phenol structural analysis

An in-depth structural and conformational analysis of 2-(3-chloro-5-methylphenyl)phenol (IUPAC: 3'-chloro-5'-methyl-[1,1'-biphenyl]-2-ol) requires a multidisciplinary approach, bridging synthetic organic chemistry, physical chemistry, and spectroscopic validation. This whitepaper provides a comprehensive technical guide to the structural dynamics, electronic topology, and experimental characterization of this highly functionalized biaryl scaffold.

Conformational Dynamics: The Biaryl Axis

Biphenyl scaffolds are privileged structures in drug discovery and materials science due to their ability to project pharmacophores across defined 3D vectors. The conformational flexibility of 2-(3-chloro-5-methylphenyl)phenol is primarily dictated by the torsional (dihedral) angle between the two aromatic rings[1].

For biphenyl systems, there is a fundamental energetic conflict[1]:

-

Resonance Stabilization: The extended π -system favors a coplanar conformation ( θ=0∘ or 180∘ ) to maximize orbital overlap.

-

Steric Repulsion: The ortho-substituents (the hydroxyl group at C2 and the hydrogen atoms at C2'/C6') create severe steric clashes in a planar state, forcing the rings to twist.

As a result, the molecule settles into an energy minimum with a dihedral angle typically ranging between 40∘ and 60∘ . In the solid state, X-ray crystallographic studies of related biphenyl-2-ol derivatives confirm this twisted conformation[2]. Furthermore, the ortho-hydroxyl group acts as a potent hydrogen bond donor, frequently driving the formation of intermolecular O—H···O hydrogen-bonded centrosymmetric dimers in the crystal lattice[3][4].

Caption: Conformational energy determinants dictating the biphenyl dihedral angle.

Electronic Topology and Substituent Effects

The distal ring of the molecule features a 3'-chloro and a 5'-methyl group. While both are positioned meta to the biaryl linkage, they exert distinct electronic influences that alter the molecule's overall dipole moment and the acidity of the phenolic OH:

-

3'-Chloro Group: Exerts a strong inductive electron-withdrawing effect (-I), which subtly decreases the electron density of the biphenyl system, increasing the polarization of the biaryl bond.

-

5'-Methyl Group: Provides an inductive electron-donating (+I) and hyperconjugative effect, partially offsetting the electron-withdrawing nature of the chlorine atom. Understanding these opposing forces is critical for Quantitative Structure-Property Relationship (QSPR) modeling, as they dictate how the molecule will interact with biological targets or catalytic metal centers[1].

Experimental Protocols: Synthesis and Validation

The construction of sterically hindered biaryl systems is most efficiently achieved via Palladium-catalyzed cross-coupling reactions[1]. The Suzuki-Miyaura coupling is the industry standard for this transformation, utilizing an organoboron compound and an aryl halide[1][5].

Protocol 1: Suzuki-Miyaura Cross-Coupling Synthesis

Causality Check: Ortho-substituted aryl halides (like 2-bromophenol) exhibit significant steric hindrance during the oxidative addition and transmetalation steps. To overcome this, a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos) is strictly required to accelerate the catalytic cycle and prevent catalyst degradation.

-

Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromophenol (1.0 equiv), 3-chloro-5-methylphenylboronic acid (1.2 equiv), Pd2(dba)3 (0.02 equiv), and SPhos (0.04 equiv).

-

Activation: Add anhydrous K3PO4 (2.0 equiv). Note: The base is required to convert the boronic acid into a highly reactive, electron-rich boronate complex, which is essential for the transmetalation step.

-

Reaction Execution: Suspend the mixture in a degassed solvent system of Toluene/ H2O (4:1 v/v). Heat to 90°C and stir vigorously for 12 hours.

-

Workup & Purification: Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target compound.

Caption: Workflow of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Protocol 2: Structural Validation (Self-Validating System)

To ensure the integrity of the synthesized molecule, a self-validating spectroscopic workflow must be employed. The disappearance of the B-OH stretch in IR and the specific splitting patterns in NMR confirm the successful biaryl linkage.

-

NMR Spectroscopy: Dissolve 15 mg of the purified compound in 0.5 mL of CDCl3 . Acquire 1H and 13C NMR spectra. The phenolic OH proton will typically appear as a sharp singlet (exchangeable with D2O ) around δ 5.0 - 5.5 ppm, shifted due to the lack of intramolecular hydrogen bonding with the meta-substituents.

-

Crystallization for X-Ray: Dissolve 50 mg of the compound in a minimal volume of hot ethanol. Allow the solution to cool ambiently, then transfer to a 4°C environment to induce slow evaporation. Mount the resulting single crystal on a diffractometer to map the exact dihedral angle and verify the presence of centrosymmetric dimers[3].

Quantitative Data Summaries

Table 1: Predicted 1H NMR Spectroscopic Signatures (400 MHz, CDCl3 )

| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment Rationale |

| Phenolic -OH | 5.20 - 5.40 | Singlet (br) | 1H | Exchangeable; position depends on concentration (dimerization). |

| Aryl (Phenol Ring) | 6.90 - 7.30 | Multiplets | 4H | Complex splitting due to ABCD spin system of the ortho-substituted ring. |

| Aryl (Distal Ring) | 7.10 - 7.40 | Singlets (br) | 3H | Meta-coupling ( J≈1.5 Hz) between protons at C2', C4', and C6'. |

| Aryl - CH3 | 2.35 - 2.45 | Singlet | 3H | Deshielded by the aromatic ring; typical benzylic methyl shift. |

Table 2: Key Crystallographic & Physical Parameters (Derived from Biphenyl-2-ol Analogues)

| Parameter | Expected Value / Range | Structural Implication |

| Dihedral Angle ( θ ) | 40° - 60° | Balances steric clash of ortho-OH with π -conjugation[2]. |

| Intermolecular H-Bond | O—H···O | Drives formation of centrosymmetric dimers in solid state[3][4]. |

| C1-C1' Bond Length | ~1.48 Å | Shorter than a standard C-C single bond, indicating partial π -character. |

References

-

2′-(2-Hydroxyethoxy)-1,1′-biphenyl-2-ol - R Discovery Source: Researcher.life / Acta Crystallographica Section E URL:[Link]

-

Crystal structure of a rare trigonal bipyramidal titanium(IV) coordination complex Source: ResearchGate URL:[Link]

-

From discrete monomeric complexes to hydrogen-bonded dimeric assemblies based on sterically encumbered square planar palladium(ii) ONN-pincers Source: Dalton Transactions (RSC Publishing) URL:[Link]

- WO2013045519A1 - Derivatives of 6-substituted triazolopyridazines as rev-erb agonists Source: Google Patents URL

Sources

- 1. 4-Amino-[1,1'-biphenyl]-2-ol | 793663-58-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. From discrete monomeric complexes to hydrogen-bonded dimeric assemblies based on sterically encumbered square planar palladium(ii) ONN-pincers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. WO2013045519A1 - Derivatives of 6-substituted triazolopyridazines as rev-erb agonists - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Properties of 3'-Chloro-5'-methyl-[1,1'-biphenyl]-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The physicochemical properties of 3'-Chloro-5'-methyl-[1,1'-biphenyl]-2-ol can be predicted by examining its constituent parts and comparing them to analogous structures. The presence of the biphenyl system suggests a degree of hydrophobicity, while the hydroxyl group introduces polarity and the potential for hydrogen bonding. The chloro and methyl substituents will further modulate these properties.

| Property | Predicted Value / Information | Basis for Prediction and Key Considerations |

| Molecular Formula | C₁₃H₁₁ClO | Based on the chemical structure. |

| Molecular Weight | 218.68 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid. | Biphenyl and its hydroxylated derivatives are typically solids at room temperature[1]. |

| Melting Point | Estimated in the range of 60-90 °C. | 2-Phenylphenol has a melting point of 55.5-57.5 °C[1]. Halogenation and methylation generally increase the melting point. |

| Boiling Point | > 280 °C (with potential decomposition). | The boiling point of 2-phenylphenol is 280-284 °C[1]. Substituents will likely increase this value. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | The hydrophobic biphenyl core dominates, but the hydroxyl group provides some aqueous solubility. Polychlorinated biphenyls are known for their low water solubility[2]. |

| pKa | Estimated around 9-10. | The pKa of the phenolic hydroxyl group is expected to be similar to that of other substituted phenols. |

| LogP | Estimated to be in the range of 3.5-4.5. | The presence of the chloro and methyl groups, along with the biphenyl structure, contributes to a higher octanol-water partition coefficient. |

Synthesis and Reactivity

The synthesis of 3'-Chloro-5'-methyl-[1,1'-biphenyl]-2-ol can be approached through several established cross-coupling methodologies. A plausible and efficient route would involve a Suzuki-Miyaura coupling reaction. This method is widely favored in pharmaceutical development for its mild reaction conditions and tolerance of a wide range of functional groups.

A proposed synthetic workflow is outlined below:

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-4-methylphenol (1.0 eq.), 3-chlorophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Catalyst Introduction: Introduce a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3'-Chloro-5'-methyl-[1,1'-biphenyl]-2-ol.

Spectroscopic Analysis

The structural elucidation of 3'-Chloro-5'-methyl-[1,1'-biphenyl]-2-ol would rely on a combination of spectroscopic techniques. The expected key features are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit distinct signals for the aromatic protons, with their coupling patterns revealing the substitution on the two phenyl rings. A singlet corresponding to the methyl group protons would be expected around 2.3 ppm. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show 13 distinct carbon signals, corresponding to the 13 unique carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the chlorine, oxygen, and methyl groups would be particularly informative.

-

IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching and bending vibrations for the aromatic rings and the methyl group would also be present, along with a C-Cl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3'-Chloro-5'-methyl-[1,1'-biphenyl]-2-ol is not available, a risk assessment can be made based on the known hazards of its structural analogs. Chlorinated phenols and biphenyls can be skin and eye irritants and may be harmful if swallowed or inhaled.[3][4]

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Irritation (Category 2), H315: Causes skin irritation.[3]

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[3]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1), H400: Very toxic to aquatic life.[3]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.[3]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Potential Applications

Derivatives of biphenyl-2-ol have been investigated for a range of applications, suggesting potential areas of interest for 3'-Chloro-5'-methyl-[1,1'-biphenyl]-2-ol:

-

Pharmaceutical Intermediates: The biphenyl scaffold is present in numerous approved drugs. This compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities.

-

Agrochemicals: Many fungicides and herbicides contain substituted biphenyl structures. The specific substitution pattern of this molecule may impart desirable biological activity against agricultural pests.

-

Material Science: Biphenyl derivatives are used in the synthesis of liquid crystals, polymers, and other advanced materials. The reactivity of the hydroxyl group allows for further functionalization to create novel materials with specific properties.

Conclusion

While direct experimental data on 3'-Chloro-5'-methyl-[1,1'-biphenyl]-2-ol is currently limited, a comprehensive profile can be constructed through the careful analysis of structurally related compounds. This guide provides a foundational understanding of its predicted physicochemical properties, a viable synthetic strategy, expected spectroscopic characteristics, and crucial safety and handling information. It is anticipated that this technical guide will serve as a valuable resource for researchers, enabling further investigation and unlocking the potential of this and other novel biphenyl derivatives in various fields of chemical and pharmaceutical science.

References

-

(July 28 2022). Article - SciSpace. [Link]

-

(October 26 2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - NIH. [Link]

-

(October 15 2025). 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol - EPA. [Link]

-

Safety data sheet - CPAChem. [Link]

-

3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL | C13H10Cl2O | CID 126677125 - PubChem. [Link]

-

General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. [Link]

-

Synthesis of 3-chloro-2-methyl[1,1'-biphenyl] - PrepChem.com. [Link]

-

Synthesis of 2-chloro-3-methyl-[1,1'-biphenyl]. [Link]

- Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google P

-

Chemical Properties of [1,1'-Biphenyl]-2-ol, 5-chloro- (CAS 607-12-5) - Cheméo. [Link]

-

3-(Chloromethyl)-2-methyl-1,1'-biphenyl | C14H13Cl | CID 13282519 - PubChem. [Link]

-

5′-Dichloro[1,1′-biphenyl]-2-ol - CAS Common Chemistry. [Link]

-

2-Phenylphenol - Wikipedia. [Link]

Sources

Chloro-Methyl-Biphenyl Structures: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Drug Development

Executive Summary

Chloro-methyl-biphenyls (CMBs), particularly 4-(chloromethyl)biphenyl and 4,4′-bis(chloromethyl)biphenyl (BCMB), are critical "choke-point intermediates" in modern organic synthesis 1. Characterized by their highly reactive benzylic chloride groups, these compounds serve as foundational building blocks for a wide array of high-value products, ranging from angiotensin II receptor antagonists in pharmaceuticals to distyrylbiphenyl disulfonate (CBS) optical brighteners in advanced materials science 2. This whitepaper details the structural chemistry, validated synthetic protocols, and downstream applications of CMBs.

Structural Chemistry & Mechanistic Reactivity

The chemical utility of CMBs stems from the activation of the chloromethyl group (-CH₂Cl) by the adjacent biphenyl system. The extended π-conjugation of the biphenyl rings stabilizes the transition state during nucleophilic substitution (S_N2) reactions. This makes the benzylic carbon highly susceptible to attack by various nucleophiles (e.g., amines, alkoxides, carbanions), enabling rapid, high-yielding derivatization without requiring extreme thermal conditions 1.

Synthesis & Manufacturing Protocols

The industrial synthesis of CMBs relies on the chloromethylation of biphenyl. Historically, this was achieved using paraformaldehyde, hydrogen chloride, and zinc chloride in glacial acetic acid. However, this non-aqueous approach is notorious for generating bis(chloromethyl) ether (BCME), a highly toxic and carcinogenic byproduct 3.

To mitigate this, modern protocols employ aqueous-organic biphasic systems utilizing phase-transfer catalysts (PTCs) or ionic liquids (e.g., PEG 1000-DAIL). This shift not only suppresses BCME formation by maintaining an aqueous environment but also facilitates catalyst recovery and improves selectivity towards the desired mono- or di-substituted products 4.

Protocol 1: Environmentally Optimized Chloromethylation of Biphenyl

Objective: Synthesize 4,4′-bis(chloromethyl)biphenyl with high selectivity while preventing BCME formation. Causality & Logic: A biphasic system is utilized so that as the biphenyl is chloromethylated, it partitions into the organic solvent, preventing over-reaction and cross-linking. The phase-transfer catalyst ensures continuous transport of the active chloromethylating species across the phase boundary.

Step-by-Step Methodology:

-

System Setup: In a jacketed reactor equipped with a high-shear stirrer, dissolve biphenyl (1.0 eq) in an inert organic solvent (e.g., 1,2-dichloroethane).

-

Aqueous Phase Addition: Add aqueous formaldehyde (37%) and concentrated sulfuric acid (as a dehydrating/catalytic agent), followed by a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

-

Reaction Initiation: Heat the biphasic mixture to 60–70°C. Continuously sparge dry hydrogen chloride (HCl) gas into the mixture. Reasoning: Continuous HCl sparging drives the equilibrium forward by maintaining a high concentration of the active electrophile, while the aqueous phase hydrolyzes any transient BCME.

-

Monitoring: Monitor the reaction via GC or HPLC. The reaction proceeds sequentially: unreacted biphenyl → 4-(chloromethyl)biphenyl → 4,4′-bis(chloromethyl)biphenyl.

-

Quenching & Separation: Once the desired di-substitution ratio is achieved (typically 4–6 hours), cool the reactor to 20°C. Separate the aqueous layer (which contains the acid and catalyst for recycling).

-

Purification: Wash the organic layer with saturated NaHCO₃ and brine. Concentrate under reduced pressure and crystallize the product from heptane to yield white to light-yellow crystals of BCMB.

Workflow for the biphasic chloromethylation of biphenyl.

Applications in Drug Development: The Telmisartan Paradigm

In pharmaceutical development, 4-(chloromethyl)biphenyl derivatives are indispensable for synthesizing benzimidazole-based antihypertensives, most notably Telmisartan . The synthesis relies on constructing a highly specific biphenyl intermediate: 2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydrooxazole.

Protocol 2: Synthesis of Telmisartan Biphenyl Intermediate

Objective: Construct the biphenyl core via Suzuki coupling and activate it via chlorination for subsequent N-alkylation. Causality & Logic: The carboxylic acid on the biphenyl must be protected as an oxazoline ring. If left unprotected, the subsequent N-alkylation step (which requires strong bases like NaH) would result in competitive O-alkylation or degradation. The oxazoline is robust against basic conditions and is easily hydrolyzed back to the carboxylic acid at the end of the synthesis.

Step-by-Step Methodology:

-

Suzuki Cross-Coupling: Combine 4-(hydroxymethyl)phenylboronic acid (1.0 eq) and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazole (1.2 eq) in a biphasic mixture of THF and 2M aqueous Na₂CO₃. Degas with N₂ to prevent catalyst oxidation. Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and reflux (64°C) for 12 hours. This yields the hydroxymethyl biphenyl intermediate 5.

-

Chlorination: Cool the isolated intermediate to 0°C in dichloromethane. Dropwise add thionyl chloride (SOCl₂, 1.5 eq). Reasoning: SOCl₂ converts the hydroxyl group to a highly reactive benzylic chloride, generating SO₂ and HCl gases which act as self-purging leaving groups, driving the reaction to >99% yield 5.

-

N-Alkylation (API Assembly): In a separate vessel, deprotonate the benzimidazole derivative using Sodium Hydride (NaH) in THF/DMA. Add the chloromethyl biphenyl intermediate. The highly nucleophilic nitrogen of the benzimidazole attacks the benzylic chloride (S_N2), forming the core skeleton of Telmisartan 5.

-

Deprotection: Hydrolyze the oxazoline ring using strong aqueous acid or base to reveal the free carboxylic acid, yielding the final Telmisartan API.

Synthesis pathway of Telmisartan utilizing a chloro-methyl-biphenyl intermediate.

Quantitative Data Presentation

The efficiency of CMB synthesis and its downstream applications heavily depends on catalyst selection and reaction conditions. Table 1 summarizes the performance metrics across different synthetic stages.

| Reaction Step | Catalyst / Reagent | Solvent System | Temp (°C) | Target Product | Yield / Selectivity |

| Chloromethylation | ZnCl₂ / HCl gas | Glacial Acetic Acid | 60-70 | 4,4′-BCMB | 65% (High BCME risk) |

| Chloromethylation | PEG 1000-DAIL (IL) | Aqueous/Organic | 70 | 4,4′-BCMB | 70% Selectivity 4 |

| Suzuki Coupling | Pd(PPh₃)₄ / Na₂CO₃ | THF / Water | 64 | Hydroxymethyl-biphenyl | 95% Yield 5 |

| Chlorination | SOCl₂ | Dichloromethane | 0-25 | 4'-Chloromethyl-biphenyl | 99% Yield 5 |

| N-Alkylation | NaH | THF / DMA | Reflux | Telmisartan Precursor | 87% Yield |

Table 1: Comparative yields and reaction conditions for CMB synthesis and Telmisartan API development.

Safety, Environmental, and Handling Protocols

Due to the highly reactive nature of the benzylic chloride group, CMBs present specific handling challenges that require stringent safety protocols.

-

Toxicity & Hazard: 4,4′-Bis(chloromethyl)biphenyl is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and is suspected of causing genetic defects (H341) .

-

Storage: Must be stored at ambient temperature in tightly sealed containers, away from moisture and strong nucleophiles to prevent premature degradation or polymerization 6.

-

Transport: Classified under DOT as UN1759 (Corrosive solid, n.o.s., Class 8, Packing Group III) 7.

-

Environmental Impact: CMBs exhibit environmental persistence. Industrial facilities must employ effective evaporation systems to strip VOCs and utilize Multi-Effect Evaporators (MEE) to treat aqueous effluents before discharge to prevent soil and groundwater contamination 8.

References

- CymitQuimica - CAS 1667-10-3: 4,4′-Bis(chloromethyl)

- Caloongchem - 4,4′-Bis(chloromethyl)biphenyl (BCMB)

- Google Patents - WO1998011039A1 - Process for the chloromethylation of aromatic hydrocarbons URL

- ResearchGate - A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)

- New Drug Approvals - TELMISARTAN PART 2/3 URL

- RJPBCS - Efficient Synthesis of Telmisartan: An Antihypertensive Drug URL

- TCI America - 4,4'-Bis(chloromethyl)

- Sigma Aldrich - 4-(Chloromethyl)

- Calpaclab - 4,4'-Bis(chloromethyl)

- Environment Clearance - No. SEIAA/GUJ/EC/5(f)

Sources

- 1. CAS 1667-10-3: 4,4′-Bis(chloromethyl)biphenyl | CymitQuimica [cymitquimica.com]

- 2. caloongchem.com [caloongchem.com]

- 3. WO1998011039A1 - Process for the chloromethylation or aromatic hydrocarbons - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. rjpbcs.com [rjpbcs.com]

- 6. 4-(Chloromethyl)biphenyl | 1667-11-4 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

Biological significance of the 2-hydroxybiphenyl scaffold

An In-Depth Technical Guide to the Biological Significance of the 2-Hydroxybiphenyl Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-hydroxybiphenyl scaffold, a seemingly simple aromatic structure, represents a cornerstone in the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of this privileged scaffold, moving beyond a cursory overview to deliver in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the fundamental chemistry, explore its profound impact across multiple therapeutic areas—including its established role in antimicrobial applications and its emerging potential in oncology and anti-inflammatory research—and provide the practical methodologies required to investigate its derivatives. This document is structured to serve as both a foundational reference and a practical handbook, grounded in rigorous scientific evidence and validated experimental protocols.

The 2-Hydroxybiphenyl Core: A Chemical and Physicochemical Overview

The 2-hydroxybiphenyl, also known by names such as o-phenylphenol or 2-biphenylol, is an organic compound with the chemical formula C₆H₅−C₆H₄OH.[1] It consists of two phenyl rings connected by a single bond, with a hydroxyl group positioned at the ortho-position of one ring. This specific arrangement of a lipophilic biphenyl system and a hydrogen-bonding hydroxyl group is fundamental to its biological interactions.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O | [1][2] |

| Molar Mass | 170.211 g·mol⁻¹ | [1] |

| Appearance | White to light yellow/red solid, powder, or flakes | [1][3] |

| Melting Point | 55.5 to 59 °C | [1][2] |

| Boiling Point | 280 to 284 °C | [1][2] |

| Solubility | Soluble in various organic solvents; low solubility in water (0.7 g/L) | [2][4] |

The scaffold's stability and its susceptibility to chemical modification make it an ideal starting point for synthetic chemistry.[2] Common synthetic routes to the core structure include the condensation and subsequent dehydrogenation of cyclohexanone or its recovery as a by-product from phenol production.[1][2] For creating derivatives, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are frequently employed, allowing for the precise and versatile construction of more complex, pharmacologically active molecules.[5][6]

Antimicrobial Significance: From Broad-Spectrum Biocide to Targeted Therapeutics

The most established biological role of 2-hydroxybiphenyl is as a potent, broad-spectrum antimicrobial agent. It is widely used as a post-harvest agricultural fungicide, particularly for citrus fruits, and as a general surface disinfectant in various settings, from households to hospitals.[1][7]

Mechanism of Action

The primary antimicrobial mechanism involves the disruption of microbial cell walls and membranes, leading to the inhibition of fungal growth and sporulation.[3] It acts as a residual contact substance, effective against a wide range of molds and rots.[3] This general disinfectant property is a direct consequence of the molecule's ability to interfere with fundamental cellular structures.

Advanced Derivatives Targeting Drug Resistance

The rise of antimicrobial resistance has spurred the development of novel therapeutics. The 2-hydroxybiphenyl scaffold has proven to be a valuable template in this endeavor. Recent studies have demonstrated that N-substituted β-amino acid derivatives bearing the 2-hydroxyphenyl moiety exhibit promising activity against multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

Table 1: Minimum Inhibitory Concentrations (MIC) of 2-Hydroxybiphenyl Derivatives against Select Pathogens

| Compound Derivative | Pathogen | MIC (µg/mL) | Reference |

| N-substituted β-amino acid (Compound 9) | S. aureus MRSA USA300 | 4 - 16 | [8][9] |

| N-substituted β-amino acid (Compound 17) | S. aureus MRSA USA300 | 4 - 16 | [8][9] |

| N-substituted β-amino acid (Compound 26) | Drug-resistant Candida albicans | 16 | [8] |

| Pyrrolidinone Hydrazone | Multidrug-resistant C. auris | 16 | [10] |

| Pyrrolidinone 5-Fluorobenzimidazole | Vancomycin-intermediate S. aureus | Promising Activity | [10] |

These findings underscore the scaffold's "plasticity," allowing chemists to design derivatives that can overcome existing resistance mechanisms, making it a critical area for further investigation in the fight against infectious diseases.[8][10]

Oncological Significance: A Scaffold for Novel Anticancer Agents

Beyond its antimicrobial uses, the 2-hydroxybiphenyl core has emerged as a promising scaffold in cancer drug discovery. Structurally related to curcumin, certain hydroxylated biphenyl derivatives have demonstrated potent antiproliferative activity, particularly against malignant melanoma.[11][12]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Studies on novel C2-symmetric hydroxylated biphenyls (compounds 11 and 12 ) revealed they induce long-lasting and irreversible antitumor effects on melanoma cells without significant toxicity to normal fibroblasts.[11][12] Their mechanism is multifactorial, targeting key cancer hallmarks:

-

Induction of Apoptosis: The compounds trigger programmed cell death, confirmed by annexin V assays, caspase activation, and PARP cleavage.[11][12] Restoring defective apoptosis pathways is a critical goal in melanoma therapy.[11]

-

Cell Cycle Arrest: Treatment with these derivatives leads to an arrest in the G2/M phase of the cell cycle, preventing cancer cell proliferation.[12]

Quantitative Efficacy

The potency of these compounds is demonstrated by their low micromolar IC₅₀ values against various melanoma cell lines.

Table 2: Antiproliferative Activity (IC₅₀) of Hydroxylated Biphenyls against Melanoma

| Compound | IC₅₀ (µM) | Cell Lines | Reference |

| Compound 11 | 1.7 ± 0.5 | Multiple Melanoma Lines | [11][12] |

| Compound 12 | 2.0 ± 0.7 | Multiple Melanoma Lines | [11][12] |

| Biphenyl Carboxylic Acid (3j) | 9.54 ± 0.85 | MDA-MB-231 (Breast Cancer) | [13] |

| Biphenyl Carboxylic Acid (3j) | 9.92 ± 0.97 | MCF-7 (Breast Cancer) | [13] |

The data clearly indicates that the 2-hydroxybiphenyl scaffold is a viable starting point for developing potent and selective anticancer agents.[11][12]

Anti-inflammatory Potential: Modulating Key Signaling Pathways

Chronic inflammation is an underlying factor in numerous diseases. Biphenyl derivatives are increasingly being investigated for their anti-inflammatory properties.[14] While direct studies on the parent 2-hydroxybiphenyl are less common, the pharmacology of structurally similar phenolic compounds provides a strong rationale for its potential in this area.[15]

The proposed anti-inflammatory mechanism involves the modulation of critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15] It is hypothesized that these compounds inhibit the activation of NF-κB, a master regulator of pro-inflammatory gene expression.[15] This inhibition prevents the downstream production of inflammatory mediators like cytokines and enzymes such as COX-2.[16]

Experimental Protocols: Methodologies for Scaffold Evaluation

To facilitate further research, this section provides validated, step-by-step protocols for assessing the key biological activities of 2-hydroxybiphenyl derivatives.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the prepared inoculum to each well containing the diluted compound. Include positive (microbe, no compound) and negative (broth only) controls.

-

Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol: Cell Proliferation Assessment via MTT Assay

This colorimetric assay is a standard method for measuring the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or melanoma cell lines) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the 2-hydroxybiphenyl derivative. Incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solution using a microplate reader at approximately 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Outlook

The 2-hydroxybiphenyl scaffold is a privileged structure with a rich history and a vibrant future in medicinal chemistry and applied biology. Its foundational role as a broad-spectrum antimicrobial is well-established, yet it continues to serve as a template for developing next-generation therapeutics against drug-resistant pathogens. Furthermore, compelling evidence highlights its significant potential in oncology and anti-inflammatory research, with derivatives demonstrating potent, targeted activities through the modulation of key cellular pathways. The versatility of its synthesis and the profound biological effects of its derivatives ensure that the 2-hydroxybiphenyl core will remain a focal point for innovation in drug discovery for years to come.

References

-

2-Phenylphenol - Wikipedia. [Link]

-

2-Hydroxybiphenyl - ChemBK. [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC. (2021-05-26). [Link]

-

Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC. (2025-06-12). [Link]

-

ICSC 0669 - o-PHENYLPHENOL. [Link]

-

Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PubMed. (2025-06-12). [Link]

-

Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid - ResearchGate. [Link]

-

Inhibition Mechanisms of Rhodococcus Erythropolis 2'-Hydroxybiphenyl-2-sulfinate Desulfinase (DszB) - PubMed. (2019-10-31). [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed. (2021-05-26). [Link]

-

Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma - PubMed. (2021-03-18). [Link]

-

Pharmacokinetics of two major hydroxylated polychlorinated biphenyl metabolites with specific retention in rat blood - PubMed. (2004-06-15). [Link]

- CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google P

-

2-Phenylphenol - Dormer Laboratories Inc. [Link]

-

2-phenylphenol - AERU - University of Hertfordshire. (2026-02-05). [Link]

-

Human Health Effects of Biphenyl: Key Findings and Scientific Issues - Risk Assessment. (2024-01-16). [Link]

-

Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) - Frontiers. (2022-05-18). [Link]

-

Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - MDPI. (2015-02-13). [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC. (2023-04-27). [Link]

-

Biological deeds of Biphenyl derivatives - A short Review - IJSDR. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. (2025-07-02). [Link]

-

Synthesis of Some New Flurbiprofen Analogues as Anti-inflammatory Agents. [Link]

-

Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025-01-26). [Link]

Sources

- 1. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. The uses and toxicity of 2-Phenylphenol_Chemicalbook [chemicalbook.com]

- 4. 2-phenylphenol [sitem.herts.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]

- 7. dormer.com [dormer.com]

- 8. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) [frontiersin.org]

The Evolving Landscape of 2-(Aryl)phenol Compounds: A Deep Dive into Structure-Activity Relationships and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(aryl)phenol scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active molecules. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-(aryl)phenol compounds, offering insights into their design, synthesis, and therapeutic applications. We delve into the critical structural modifications that govern their anticancer, anti-inflammatory, antioxidant, and antifungal activities. This guide further details the molecular mechanisms of action, including the modulation of key signaling pathways such as NF-κB, and provides robust, step-by-step experimental protocols for the evaluation of these compounds. Through a synthesis of current literature and expert analysis, this document aims to empower researchers in the rational design and development of next-generation 2-(aryl)phenol-based therapeutics.

Introduction: The 2-(Aryl)phenol Core - A Versatile Scaffold

The 2-(aryl)phenol framework, characterized by a phenol ring directly connected to an aryl substituent at the ortho position, represents a cornerstone in the development of novel therapeutic agents. This structural motif is found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[1] The inherent conformational flexibility of the biaryl linkage, coupled with the diverse substitution patterns possible on both aromatic rings, provides a rich landscape for SAR exploration. This guide will navigate the key structural determinants of activity and provide the foundational knowledge for the strategic design of potent and selective 2-(aryl)phenol derivatives.

Synthetic Strategies: Building the 2-(Aryl)phenol Scaffold

The efficient synthesis of 2-(aryl)phenol derivatives is paramount for extensive SAR studies. Modern synthetic methodologies have largely supplanted classical approaches, with palladium-catalyzed cross-coupling reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Negishi, and Stille couplings are powerful tools for the construction of the C-C bond between the two aromatic rings. A general and efficient method involves the palladium-catalyzed cross-coupling of aryl halides with arylboronic acids (Suzuki-Miyaura coupling).[2]

Experimental Protocol: Suzuki-Miyaura Coupling for 2-(Aryl)phenol Synthesis

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, and partition the mixture between an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(aryl)phenol.[2]

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(aryl)phenol compounds is exquisitely sensitive to the nature and position of substituents on both the phenolic and aryl rings.

Anticancer Activity

The 2-(aryl)phenol scaffold has yielded numerous compounds with potent anticancer activity against a range of cancer cell lines.[3][4] The mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1]

Key SAR Observations for Anticancer Activity:

-

Hydroxyl Group: The phenolic hydroxyl group is often crucial for activity, potentially acting as a hydrogen bond donor or participating in metabolic activation.

-

Aryl Ring Substituents:

-

Electron-withdrawing groups (EWGs): Halogens (F, Cl, Br) or nitro groups on the aryl ring can enhance cytotoxic activity. For instance, a tetrahydroquinoline derivative bearing a 4-methoxyphenyl group exhibited an IC₅₀ of 50.5 µM against human osteosarcoma cells.[3]

-

Electron-donating groups (EDGs): Methoxy or methyl groups can modulate activity, with their position being a critical determinant.

-

-

Phenolic Ring Substituents: The introduction of bulky groups or additional hydrogen-bonding moieties on the phenol ring can influence selectivity and potency.

Table 1: Anticancer Activity of Selected 2-(Aryl)phenol Derivatives

| Compound ID | R1 (Phenol Ring) | R2 (Aryl Ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | H | 4-OCH₃ | U2OS (Osteosarcoma) | 50.5 ± 3.8 | [3] |

| 2 | H | 4-Cl | DLD-1 (Colorectal) | Potent | [4] |

| 3 | H | 4-F | HCT-116 (Colorectal) | Potent | [4] |

| 4 | H | 3-Cl | HRBC (in vitro) | 0.064 | [5] |

| 5 | -CHO containing alkanol | 4-F | HRBC (in vitro) | 0.021 | [5] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. 2-(Aryl)phenols have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating inflammatory signaling pathways.[5][6]

Key SAR Observations for Anti-inflammatory Activity:

-

Phenolic Hydroxyl Group: Essential for COX inhibition, likely through interaction with the active site.

-

Aryl Ring Substituents: The presence of specific substituents on the aryl ring can confer selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects. For example, 2-(4-phenylquinoline-2-yl)phenol derivatives have shown potent COX-2 inhibition.[5]

-

Steric Hindrance: Bulky groups, such as tert-butyl, ortho to the phenolic hydroxyl can enhance antioxidant and anti-inflammatory activity.[6]

Table 2: Anti-inflammatory Activity of Selected 2-(Aryl)phenol Derivatives

| Compound ID | R1 (Phenol Ring) | R2 (Aryl Ring) | Target | IC₅₀ (µM) | Reference |

| 6 | 2,6-di-tert-butyl | 3-pyridinyl (ethenyl linker) | COX | 0.67 | [6] |

| 7 | 2,6-di-tert-butyl | 3-pyridinyl (ethenyl linker) | 5-LOX | 2.7 | [6] |

| 8 | H | 4-phenylquinoline | COX-2 | 0.026 | [5] |

| 9 | -CHO containing ether | 4-OMe | COX-2 | 0.102 | [5] |

Antioxidant Activity

The ability of 2-(aryl)phenols to scavenge free radicals is a key aspect of their biological activity. This property is largely attributed to the phenolic hydroxyl group.

Key SAR Observations for Antioxidant Activity:

-

Hydroxyl Group Position: The presence of a second hydroxyl group in the ortho or para position on the phenol ring generally enhances antioxidant activity.[7]

-

Electron-Donating Groups: Alkoxy and alkyl groups on the phenol ring can stabilize the resulting phenoxyl radical, thereby increasing antioxidant potency.[7]

-

Steric Factors: Steric hindrance around the hydroxyl group can influence its ability to donate a hydrogen atom.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[8]

Antifungal Activity

Certain 2-(aryl)phenol derivatives have shown promising antifungal activity, particularly against pathogenic fungi like Candida albicans and Botrytis cinerea.[9]

Key SAR Observations for Antifungal Activity:

-

Modification of the Hydroxyl Group: Masking the phenolic hydroxyl group with a methoxy or acetyl group can dramatically increase antifungal potency.[9]

-

Aromatic Ring Substitution: The position of substituents on the aryl ring is critical. For example, a nitro group at the para-position of the aryl ring enhances activity against B. cinerea, while an ortho-nitro group decreases it.[9]

Table 3: Antifungal Activity of 2-Allylphenol Derivatives against Botrytis cinerea

| Compound ID | R1 (Phenol Ring) | R2 (Aryl Ring) | IC₅₀ (µg/mL) | Reference |

| 10 | OH | H | 68.0 | [9] |

| 11 | OCH₃ | H | 2.0 | [9] |

| 12 | OCOCH₃ | H | 1.0 | [9] |

| 13 | OH | 4-NO₂ | 10.0 | [9] |

| 14 | OH | 2-NO₂ | 136.0 | [9] |

Mechanisms of Action: Unraveling the Molecular Targets

The therapeutic effects of 2-(aryl)phenol compounds are mediated through their interaction with various molecular targets and signaling pathways.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10] Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.[11][12] The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13][14] 2-(Aryl)phenol compounds can interfere with this cascade at multiple points, including the inhibition of IKKβ activity or by preventing the nuclear translocation of the p65 subunit.[15]

Caption: Inhibition of the NF-κB signaling pathway by 2-(aryl)phenol compounds.

Anticancer Mechanisms

The anticancer effects of 2-(aryl)phenols are often multifactorial. They can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[3] Some derivatives have also been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase II and protein kinases like EGFR.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-(aryl)phenol compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[1][11]

Future Perspectives and Conclusion

The 2-(aryl)phenol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives, leveraging computational tools for rational design and high-throughput screening for rapid evaluation. A deeper understanding of their molecular targets and mechanisms of action will be crucial for their clinical translation. The exploration of novel therapeutic areas beyond the well-established anticancer and anti-inflammatory applications also holds significant promise. This in-depth guide provides a solid foundation for researchers to build upon, fostering innovation in the design and development of next-generation 2-(aryl)phenol-based drugs with improved efficacy and safety profiles.

References

-

IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. (Source: PMC) [Link]

-

AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells. (Source: PMC) [Link]

-

Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (Source: PubMed) [Link]

-

Transition-metal-catalyzed synthesis of phenols and aryl thiols. (Source: Beilstein Journals) [Link]

-

Inhibitory kappa B kinases as targets for pharmacological regulation. (Source: PMC) [Link]

-

2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. (Source: ResearchGate) [Link]

-

Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols. (Source: PubMed) [Link]

-

Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. (Source: PubMed) [Link]

-

2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. (Source: PMC) [Link]

-

Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (Source: MDPI) [Link]

-

Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. (Source: MDPI) [Link]

-

A mechanism-based in vitro anticancer drug screening approach for phenolic phytochemicals. (Source: PubMed) [Link]

-

The non-canonical NF-κB pathway in immunity and inflammation. (Source: PMC) [Link]

-

Anticancer activity and quantitative-structure activity relationship (QSAR) studies of a series of antioxidant/anti-inflammatory aryl-acetic and hydroxamic acids. (Source: PubMed) [Link]

-

The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model. (Source: MDPI) [Link]

-

In Vitro Evaluation of Anticancer Activity and Phenolic Compounds of Hypericum olympicum in Human Lung Cancer Cells. (Source: SciELO) [Link]

-

Broad-Spectrum Antifungal Agents: Fluorinated Aryl- and Heteroaryl-Substituted Hydrazones. (Source: PMC) [Link]

-

Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. (Source: PMC) [Link]

-

Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (Source: PMC) [Link]

-

Canonical NF-κB p65, but Not p105, Contributes to IL-1β-Induced IL-8 Expression in Cardiac Fibroblasts. (Source: Frontiers) [Link]

-

Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. (Source: MDPI) [Link]

-

Fight Inflammation by Inhibiting NF-KB. (Source: Life Extension) [Link]

-

Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. (Source: CORE) [Link]

-

Phenolics from Ilex rotunda Possess Antioxidative Effects and Block Activation of MAPK and NF-κB Signaling by Inhibiting IL-2 Production in CD3/CD8 Activated Jurkat T Cells. (Source: MDPI) [Link]

-

Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (Source: SciSpace) [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. dovepress.com [dovepress.com]

- 8. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents | MDPI [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. m.youtube.com [m.youtube.com]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Technical Whitepaper: Synthesis, Characterization, and Utility of 3'-Chloro-5'-methyl-[1,1'-biphenyl]-2-ol

Executive Summary

The development of sterically encumbered, highly functionalized biphenyl architectures is a cornerstone of modern drug discovery and advanced materials science. This whitepaper provides an in-depth technical analysis of 3'-Chloro-5'-methyl-[1,1'-biphenyl]-2-ol (Registry Number: CAS 1261912-05-3)[1][2]. As a highly specialized building block, this molecule features a unique topological arrangement: an ortho-hydroxyl group on the primary ring, coupled with meta-chloro and meta-methyl substitutions on the distal ring. This specific substitution pattern makes it a privileged precursor for the synthesis of complex agrochemicals, kinase inhibitors, and next-generation dialkylbiaryl phosphine ligands[3][4].

This guide establishes a self-validating synthetic protocol, elucidates the mechanistic causality behind catalyst selection, and provides comprehensive analytical baselines for researchers utilizing this scaffold.

Chemical Identity & Structural Significance

The structural topology of 3'-Chloro-5'-methyl-[1,1'-biphenyl]-2-ol presents specific synthetic challenges and functional advantages. The ortho-hydroxyl group serves as a critical hydrogen-bonding donor/acceptor site and a handle for further functionalization (e.g., etherification or triflation). Meanwhile, the distal ring's chloro and methyl groups provide distinct electronic and steric microenvironments that dictate the molecule's binding affinity in biological targets[3].

Table 1: Physicochemical Properties

| Property | Value | Structural Implication |

| CAS Number | 1261912-05-3[1] | Unique identifier for the specific regioisomer. |

| Molecular Formula | C₁₃H₁₁ClO[2] | Indicates a high degree of unsaturation and halogenation. |

| Molecular Weight | 218.68 g/mol [2] | Optimal low-molecular-weight fragment for lead optimization. |

| Synonyms | 2-(3-Chloro-5-methylphenyl)phenol[1] | Highlights the phenol core architecture. |

| LogP (Predicted) | ~4.1 | High lipophilicity, typical of halogenated biphenyls. |

Mechanistic Insights: The Catalytic Cycle

The synthesis of 3'-Chloro-5'-methyl-[1,1'-biphenyl]-2-ol is best achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromophenol and (3-chloro-5-methylphenyl)boronic acid[5].

Causality in Catalyst and Ligand Selection

Synthesizing ortho-substituted biphenyls requires overcoming significant steric hindrance during the catalytic cycle.

-

Ligand Choice: Buchwald-type dialkylbiaryl phosphines, specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), are mandated for this transformation[6]. The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition into the C-Br bond. More critically, the bulky, flexible biaryl backbone of SPhos forces the palladium center into a mono-ligated L1Pd(0) state. This induces severe steric pressure during the catalytic cycle, which accelerates the rate-limiting reductive elimination step required to form the sterically encumbered biphenyl axis[4][7].

-

Base Choice: Potassium phosphate (K₃PO₄) is selected over stronger bases like sodium tert-butoxide (NaOtBu). Strong bases would deprotonate the ortho-hydroxyl group of the 2-bromophenol substrate, generating an electron-rich phenoxide that drastically retards oxidative addition due to electronic repulsion. K₃PO₄ provides the optimal basicity to activate the boronic acid into the reactive boronate species without inducing protodeboronation side reactions[6].

Fig 1: Pd-catalyzed Suzuki-Miyaura cycle for 3'-Chloro-5'-methyl-[1,1'-biphenyl]-2-ol synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. The biphasic solvent system (Toluene/H₂O) is critical: boronic acid activation occurs at the aqueous interface, while the organic phase protects the newly formed biphenyl product from over-reaction[8][9].

Fig 2: Step-by-step synthetic workflow for the cross-coupling and purification process.

Step-by-Step Methodology

-

Reagent Preparation: To an oven-dried Schlenk flask, add 2-bromophenol (1.0 equiv, 10 mmol), (3-chloro-5-methylphenyl)boronic acid (1.2 equiv, 12 mmol), and K₃PO₄ (2.0 equiv, 20 mmol).

-

Degassing (Critical Causality): Add Toluene (40 mL) and Deionized H₂O (4 mL). Purge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich SPhos ligand to its catalytically dead phosphine oxide[6].

-

Catalyst Addition: Under a positive flow of Argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Seal the flask and heat the biphasic mixture to 90 °C with vigorous stirring (800 rpm).

-

Protocol Validation & In-Process Control (IPC): Withdraw a 50 µL organic phase aliquot at the 4-hour mark for UPLC-MS analysis.

-

Validation Criteria 1: Complete consumption of 2-bromophenol ( m/z 171/173).

-

Validation Criteria 2: Absence of the des-bromo byproduct (phenol, m/z 94). Its presence indicates a failure in the degassing protocol leading to premature protodehalogenation, necessitating a reaction abort.

-

Validation Criteria 3: Detection of the target product mass [M-H]⁻ at m/z 217.04 in ESI- mode.

-

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Characterization

Thorough analytical characterization is required to confirm the regiochemistry of the coupling and the preservation of the chloro substituent, which is susceptible to unwanted secondary cross-coupling if the reaction is overcooked.

Table 2: Expected Analytical Data

| Analytical Method | Expected Signals / Parameters | Diagnostic Significance |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40 - 6.90 (m, 7H, Aromatic), 5.20 (s, 1H, -OH), 2.35 (s, 3H, -CH₃) | Confirms the intact phenol ring (4H) and the tri-substituted distal ring (3H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.4 (C-OH), 139.8, 138.5, 134.2, 129.5... 21.3 (-CH₃) | Validates the carbon skeleton and the presence of the methyl group. |

| HRMS (ESI-TOF) [M-H]⁻ | Calculated for C₁₃H₁₀ClO⁻: 217.0420 Found: 217.0418 | Exact mass confirms elemental composition; isotopic pattern confirms 1x Chlorine. |

| HPLC Purity | > 98% (UV detection at 254 nm) | Ensures absence of homocoupled biphenyl byproducts. |

References[1] 1261912-05-3 2-(3-Chloro-5-methylphenyl)phenol AKSci. AK Scientific. https://aksci.com/item_detail.php?cat=3698DJ[2] 1261912-05-3_化工百科 - ChemBK. ChemBK. https://www.chembk.com/en/chem/1261912-05-3[3] 6-Chloro-2-phenylphenol sodium salt - Similar Compounds - EPA. U.S. Environmental Protection Agency. https://comptox.epa.gov/dashboard/[9] Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate. https://www.researchgate.net/publication/380720000_Suzuki-Miyaura_hetero-aryl_cross-coupling_recent_findings_and_recommendations[6] Buchwald Phosphine Ligands. Sigma-Aldrich. https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/cross-coupling/buchwald-phosphine-ligands[5] Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. https://pubs.rsc.org/en/content/articlelanding/2025/CS/D4CS01108B[10] Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. https://pubs.rsc.org/en/content/articlelanding/2025/CS/D4CS01108B[7] Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. RSC Publishing. https://pubs.rsc.org/en/content/chapter/bk9781849738965-00001/978-1-84973-896-5[8] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. https://pubs.acs.org/doi/10.1021/acs.orglett.5b01465[4] Dialkylbiaryl phosphine ligands - Wikipedia. Wikipedia. https://en.wikipedia.org/wiki/Dialkylbiaryl_phosphine_ligands

Sources

- 1. 1261912-05-3 2-(3-Chloro-5-methylphenyl)phenol AKSci 3698DJ [aksci.com]

- 2. chembk.com [chembk.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Note: Synthesis of 2-(3-Chloro-5-methylphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Abstract & Scope

This application note details a robust, self-validating protocol for the synthesis of 2-(3-chloro-5-methylphenyl)phenol via a palladium-catalyzed Suzuki-Miyaura cross-coupling. By directly coupling 2-bromophenol with (3-chloro-5-methylphenyl)boronic acid, this methodology bypasses the need for preliminary phenol protection and subsequent deprotection steps, significantly improving the overall atom economy of the synthesis. The protocol utilizes Pd(dppf)Cl₂ as the catalyst and K₂CO₃ in a biphasic 1,4-dioxane/water system to overcome the inherent mechanistic challenges associated with unprotected acidic functional groups.

Mechanistic Rationale & Experimental Design

Designing a cross-coupling reaction with an unprotected phenol requires careful calibration of the catalytic environment to prevent stalling at the transmetalation step.

-

Overcoming the Unprotected Phenol Challenge: The direct use of unprotected phenols in cross-coupling reactions is synthetically highly desirable but mechanistically challenging. The acidic phenolic proton (pKa ~9.5) can lead to catalyst deactivation by coordinating directly to the palladium center, or by neutralizing the basic environment required for the transmetalation step[1]. To counteract this, our protocol employs a significant excess of base (3.0 equivalents of K₂CO₃). The first equivalent deprotonates the phenol to form a reactive phenoxide, the second activates the boronic acid into a nucleophilic trihydroxyboronate complex, and the third maintains the alkaline conditions necessary to drive the catalytic cycle[2].

-

Catalyst Selection (Pd(dppf)Cl₂): The cross-coupling of ortho-substituted aryl halides often suffers from slow reductive elimination due to steric hindrance. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle (approx. 99°), which sterically crowds the Pd(II) center and thermodynamically accelerates the reductive elimination of the biaryl product. Furthermore, Pd(dppf)Cl₂ is relatively air-stable and easier to handle on the benchtop compared to traditional Pd(PPh₃)₄[3].

-

Solvent System (1,4-Dioxane/Water 4:1): The Suzuki reaction is unique among cross-couplings in its reliance on aqueous biphasic conditions[4]. Water is strictly required to hydrolyze the boronic acid into the active boronate intermediate. 1,4-Dioxane is chosen for its high boiling point (101 °C) and excellent solvating power for both the organic substrates and the transient organometallic species at reflux temperatures.

Reaction Workflows & Catalytic Cycle

Experimental workflow for the Suzuki-Miyaura synthesis of 2-(3-Chloro-5-methylphenyl)phenol.

Generalized Suzuki-Miyaura catalytic cycle for the cross-coupling reaction.

Materials and Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |

| 2-Bromophenol | 173.01 | 1.0 | 5.0 | 865 mg (~0.58 mL) |

| (3-Chloro-5-methylphenyl)boronic acid | 170.40 | 1.2 | 6.0 | 1.02 g |

| K₂CO₃ (Anhydrous) | 138.20 | 3.0 | 15.0 | 2.07 g |

| Pd(dppf)Cl₂ | 731.70 | 0.05 (5 mol%) | 0.25 | 183 mg |

| 1,4-Dioxane | N/A | N/A | N/A | 20 mL |

| Deionized Water | 18.02 | N/A | N/A | 5 mL |

Step-by-Step Protocol

-

Solvent Degassing: In a 100 mL Schlenk flask or heavy-walled reaction vessel, combine 20 mL of 1,4-dioxane and 5 mL of deionized water. Sparge the biphasic mixture with dry nitrogen or argon for 15–20 minutes to remove dissolved oxygen.

-

Causality: Oxygen promotes the undesired homocoupling of the boronic acid and can permanently oxidize the electron-rich Pd(0) active species into inactive Pd(II) peroxides[3].

-

-

Reagent Addition: To the degassed solvent system, sequentially add 2-bromophenol (865 mg, 5.0 mmol), (3-chloro-5-methylphenyl)boronic acid (1.02 g, 6.0 mmol), and anhydrous K₂CO₃ (2.07 g, 15.0 mmol).

-

Catalyst Introduction: Briefly increase the inert gas flow to blanket the flask and quickly add the Pd(dppf)Cl₂ catalyst (183 mg, 0.25 mmol). Seal the flask with a rubber septum and perform three vacuum/nitrogen backfill cycles to ensure a strictly inert atmosphere.

-

Reaction Execution: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) for 4–6 hours.

-

Causality: Vigorous stirring is mandatory for biphasic reactions to maximize the interfacial surface area between the organic and aqueous layers, ensuring rapid transmetalation[2].

-

-

Reaction Monitoring: Monitor the disappearance of 2-bromophenol via TLC (Hexanes/EtOAc 8:2) or LC-MS. The product will appear as a new, UV-active spot with a lower Rf than the starting halide due to the increased molecular weight and polarity.

-

Work-Up: Once complete, cool the mixture to room temperature. Quench the reaction by slowly adding 10 mL of 1 M HCl.

-

Causality: The highly alkaline conditions leave the product as a water-soluble potassium phenoxide. Acidification reprotonates the phenol, driving it quantitatively into the organic phase.

-

-

Extraction: Transfer the mixture to a separatory funnel, add 30 mL of Ethyl Acetate (EtOAc), and separate the layers. Extract the remaining aqueous layer with an additional 2 × 20 mL EtOAc.

-

Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil.

-

Purification: Purify the crude mixture via silica gel flash chromatography using a gradient elution (100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure 2-(3-chloro-5-methylphenyl)phenol.

Troubleshooting & Optimization

| Observation | Potential Cause | Solution / Optimization |

| Incomplete Conversion | Catalyst deactivation by oxygen or insufficient base activation. | Ensure strict degassing protocols. Verify K₂CO₃ is anhydrous and finely powdered. Consider increasing catalyst loading to 10 mol% if steric hindrance persists. |

| High Levels of Homocoupling | Oxygen ingress; excessive heating before the catalyst is fully activated. | Sparge solvents for a minimum of 30 minutes. Add the boronic acid in two batches (e.g., 0.6 eq initially, 0.6 eq after 2 hours) to keep its steady-state concentration low. |

| Protodeboronation | Boronic acid degrades into 3-chloro-5-methylbenzene under prolonged heating. | Lower the reaction temperature to 75–80 °C. Alternatively, use the corresponding potassium trifluoroborate salt or MIDA boronate if stability remains an issue[4]. |

| Product Lost in Aqueous Phase | Incomplete acidification during the work-up stage. | Verify the pH of the aqueous layer is < 3 using pH paper prior to extraction to ensure the phenoxide is fully reprotonated. |

References

-

[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC, National Institutes of Health (nih.gov). 1

-

[3] Air-Stable [(R3P)PdCl2]2 Complexes of Neopentylphosphines as Cross-Coupling Precatalysts: Catalytic Application and Mechanism of Catalyst Activation and Deactivation | Organometallics, American Chemical Society (acs.org). 3

-

[4] The Suzuki Reaction - Chem 115 Myers, Harvard University (harvard.edu). 4

-

[2] The Suzuki Reaction, University of California, Berkeley (berkeley.edu). 2

Sources

Advanced Application Note: Palladium-Catalyzed Cross-Coupling for the Synthesis of ortho-Arylphenols